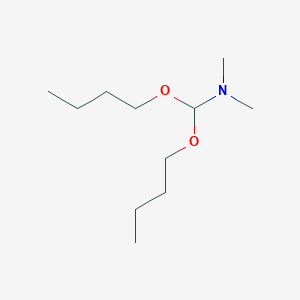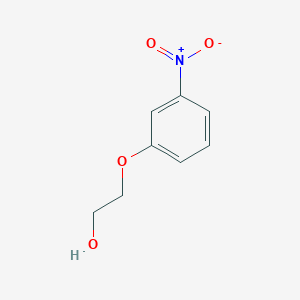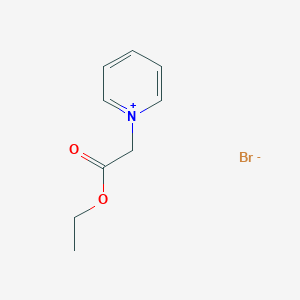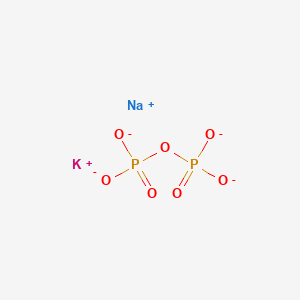
Thiolane-2,5-dicarboxylic acid
Descripción general
Descripción
Thiolane-2,5-dicarboxylic acid is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a cyclic sulfur-containing amino acid derivative that has a unique structure and properties. This compound is synthesized through a series of chemical reactions, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Thiolane derivatives exhibit significant potential in the field of chemical synthesis and modification. Lucassen and Zwanenburg (2004) discussed the stereospecific formation of poly-functionalized thiolanes through a reaction involving functionalized 3,6-dihydro-2H-thiopyrans and N-iodosuccinimide, indicating thiolanes' role in organic synthesis and compound diversification Lucassen & Zwanenburg, 2004.
Environmental Applications
The study by Yee et al. (2013) highlighted the environmental utility of thiolane derivatives. Specifically, thiol-laced Zr-DMBD crystals were found effective in reducing Hg(II) concentration in water, showcasing thiolane compounds' potential in environmental remediation and pollution control Yee et al., 2013.
Material Science and Engineering
Thiolane derivatives have shown promising applications in material science. Turcan-Trofin et al. (2019) described how siloxanes functionalized with thiolane derivatives exhibit unique amphiphilic properties and self-assembling capabilities, indicating potential applications in the development of novel materials with tailored properties Turcan-Trofin et al., 2019.
Polymer Chemistry
The role of thiolane-2,5-dicarboxylic acid in polymer chemistry is evident from the work of Jin et al. (2022). Their study on the polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids, including thiolane derivatives, revealed insights into the impact of molecular structure on polyester properties, suggesting the potential of this compound in synthesizing and modifying polyesters Jin et al., 2022.
Biomedical and Biochemical Applications
In biomedical fields, this compound derivatives have demonstrated potential. Fuoco et al. (2016) elaborated on the design and synthesis of aliphatic polyesters bearing pendant thiol-protected groups, indicating the importance of thiolane derivatives in biomedical applications, particularly in tissue engineering Fuoco et al., 2016.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is believed to interact with its targets through a series of complex biochemical reactions . The specifics of these interactions and the resulting changes are areas of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Thiolane-2,5-dicarboxylic acid . .
Propiedades
IUPAC Name |
thiolane-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKPHLAASBCFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311536 | |
| Record name | Thiophane-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17773-22-7 | |
| Record name | NSC243797 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophane-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















